![molecular formula C9H13ClO B2552629 1-(3-Bicyclo[4.1.0]heptanyl)-2-chloroethanone CAS No. 2008278-62-2](/img/structure/B2552629.png)
1-(3-Bicyclo[4.1.0]heptanyl)-2-chloroethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of chlorinated bicyclic compounds is a topic of interest in several studies. For instance, the chlorination of bicyclo[2,2,1]heptane (norbornylane) with sulfuryl chloride has been explored to produce mono- and dichloro products, such as norbornyl chloride . Another study reports the synthesis of a non-chiral, rigid bicyclic compound from dimethyl-meso-2,5-dibromohexanedioate, which involves double alkylation with 1-bromo-2-chloroethane . These methods could potentially be adapted for the synthesis of 1-(3-Bicyclo[4.1.0]heptanyl)-2-chloroethanone by choosing appropriate starting materials and reaction conditions.
Molecular Structure Analysis
The molecular structure of chlorinated bicyclic compounds has been determined using X-ray crystallography. For example, the structure of endo-6,syn-7-dichloro-exo-6-phenylsulfonylbicyclo[3.1.1]heptane was established, showing axial orientation of the phenylsulfonyl group and equatorial positions of the chlorine atoms . Similarly, the crystal structure of cis-6-chloro-trans-7-chloro-cis-bicyclo[3,2,0]heptan-2-one was solved, revealing nonplanar rings . These findings suggest that the molecular structure of this compound would also exhibit specific stereochemistry that could be elucidated using similar analytical techniques.
Chemical Reactions Analysis
The reactivity of chlorinated bicyclic compounds has been studied in various contexts. For instance, the addition of 2,4-dinitrobenzenesulphenyl chloride to a bicyclic compound resulted in a specific exo attack on the endocyclic double bond . Another study demonstrated the transformation of terminal alkenes into chloroiodoalkanes, which could be further reacted to produce various synthetic products . These studies indicate that chlorinated bicyclic compounds like this compound could participate in a range of chemical reactions, potentially leading to diverse derivatives.
Physical and Chemical Properties Analysis
The physical and chemical properties of chlorinated bicyclic compounds are often characterized by their crystalline structure and hydrogen-bonding capabilities. For example, the crystal structures of 2-chlorobicyclo[2.2.1]hept-5-en-2-carboxamide revealed H-bonded dimers with distinct orientations of the bicyclic portion . These properties are crucial for understanding the behavior of such compounds in different environments and could be relevant for the analysis of this compound.
Wissenschaftliche Forschungsanwendungen
Gold(III)-Catalyzed Cyclization
1-(3-Bicyclo[4.1.0]heptanyl)-2-chloroethanone is involved in gold(III)-catalyzed cyclization processes. A study by Hines, Eason, and Siebert (2017) on the Ohloff–Rautenstrauch rearrangement highlights the economic formation of the bicyclo[4.1.0]heptane substructure, a feature of several natural products, through gold(III)-mediated cycloisomerization of a 5-acetoxy-1,6-enyne. This process demonstrates high regio- and stereocontrol, indicating its potential in the synthesis of complex organic structures (Hines, Eason, & Siebert, 2017).
Aerobic Biodegradation of Contaminants
The compound's structural similarity to 1,2-dichloroethane (1,2-DCA) makes it relevant to studies on the aerobic biodegradation of groundwater contaminants. A study by Hirschorn et al. (2004) identified two distinct enzymatic pathways for the aerobic biodegradation of 1,2-DCA, which could be relevant for understanding the degradation behavior of similar compounds (Hirschorn et al., 2004).
Synthesis and Chemistry
The synthesis and chemistry of similar bicyclo compounds, like Bicyclo[4.1.0]hept-1,6-ene, provide insights into the reactivity and potential applications of this compound. A study by Billups et al. (1996) on Bicyclo[4.1.0]hept-1,6-ene, details its formation, reactivity, and potential for forming complex organic molecules (Billups et al., 1996).
Potential in Asymmetric Synthesis
Marigo et al. (2006) explored the organocatalytic asymmetric one-pot Michael-Darzens condensation, creating highly functionalized complex epoxycyclohexanone derivatives with up to four chiral centers. The use of compounds like this compound in such reactions could potentially contribute to the synthesis of optically active products useful in the life-science industry (Marigo et al., 2006).
Safety and Hazards
Zukünftige Richtungen
Wirkmechanismus
Target of Action
The specific targets of “1-(3-Bicyclo[41Bicyclo[410]heptanes, in general, are known to interact with various biological targets due to their unique structure .
Mode of Action
The mode of action of “1-(3-Bicyclo[41Bicyclo[4.1.0]heptanes can undergo a variety of transformations, including thermal reactions, nucleophilic addition, and rhodium-catalyzed reactions, that can proceed both with and without opening of the cyclopropyl ring .
Biochemical Pathways
The specific biochemical pathways affected by “1-(3-Bicyclo[41Bicyclo[410]heptanes are known to be involved in a variety of chemical reactions and can serve as building blocks in organic synthesis .
Eigenschaften
IUPAC Name |
1-(3-bicyclo[4.1.0]heptanyl)-2-chloroethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13ClO/c10-5-9(11)7-2-1-6-3-8(6)4-7/h6-8H,1-5H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PEEDVVAACKZQIS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC2C1C2)C(=O)CCl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13ClO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.65 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(2S,2'S,3S,3'S)-3,3'-di-tert-butyl-2,2'-dimethyl-2,2',3,3'-tetrahydro-4,4'-bibenzo[d][1,3]oxaphosphole](/img/structure/B2552546.png)
![3-[(E)-(1,3-Dimethyl-4-oxo-6,7-dihydroindazol-5-ylidene)methyl]benzenesulfonyl fluoride](/img/structure/B2552547.png)

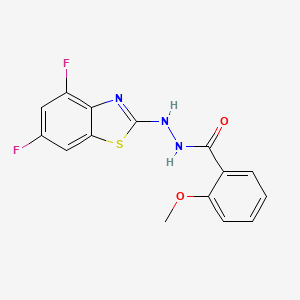
![N-(4H-chromeno[4,3-d]thiazol-2-yl)-2-((4-methoxyphenyl)sulfonyl)acetamide](/img/structure/B2552553.png)
![1-(4-(3-(3-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-(1H-indol-3-yl)ethane-1,2-dione](/img/structure/B2552554.png)
![ethyl 5,5-dimethyl-2-(2-oxo-1-oxaspiro[4.5]decane-4-carboxamido)-5,7-dihydro-4H-thieno[2,3-c]pyran-3-carboxylate](/img/structure/B2552555.png)
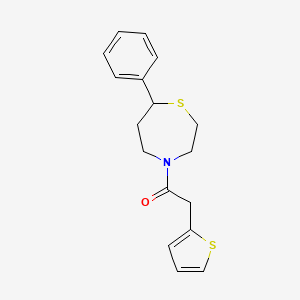
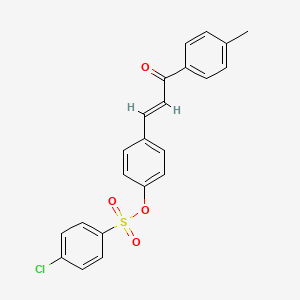
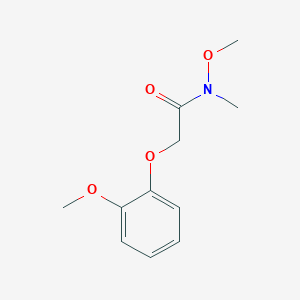
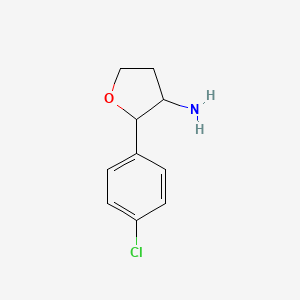
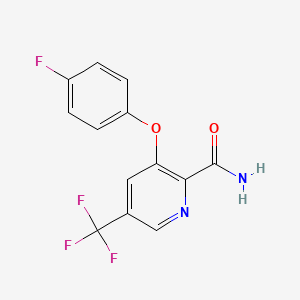
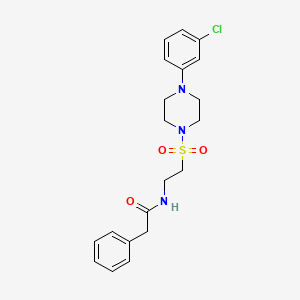
![2-(furan-2-carboxamido)-N-(4-(6-methylbenzo[d]thiazol-2-yl)phenyl)oxazole-4-carboxamide](/img/structure/B2552568.png)